I2 Imidazoline Receptor Affinity Compared to Reference Ligands
The target compound demonstrates high affinity for the I2 imidazoline receptor, with a Ki of 6 nM [1]. This places it among high-affinity I2 ligands, surpassing the reference compound idazoxan (Ki = 10 nM) [2] but below the ultra-high-affinity ligand 2-BFI (Ki = 1.3 nM) [3]. Its affinity is comparable to 4,6-dibromo-2-BFI (Ki = 6.1 nM) [3].
| Evidence Dimension | I2 imidazoline receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | Idazoxan: Ki = 10 nM; 2-BFI: Ki = 1.3 nM; 4,6-dibromo-2-BFI: Ki = 6.1 nM |
| Quantified Difference | 1.7-fold higher affinity than idazoxan; 4.6-fold lower than 2-BFI; comparable to 4,6-dibromo-2-BFI |
| Conditions | Displacement of [3H]idazoxan from rabbit kidney membranes |
Why This Matters
Providing a Ki of 6 nM places the compound in a high-affinity tier suitable for assays where stronger binding than idazoxan is required, yet without the extreme potency of 2-BFI that might limit dynamic range in competition studies.
- [1] BindingDB. BDBM50472306. Affinity Data: Ki 6 nM for Amine oxidase [flavin-containing] A/B (I2 site). View Source
- [2] Selent, J. et al. Table 3. I2/idazoxan Ki = 10 nM. PLoS ONE, 2012. View Source
- [3] Lione, L. A. et al. I2 ligands: 2-BFI Ki = 1.3 nM; 4,6-dibromo-2-BFI Ki = 6.1 nM. Neurochem. Int., 1997. View Source
